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N-(4-methylbenzyl)-2-phenoxy-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(4-METHYLPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenoxy group, a pyridin-2-yl group, and a 4-methylphenylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE typically involves the reaction of 4-methylbenzylamine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired amide product. The reaction conditions are mild and do not require the use of metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHYLPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(4-METHYLPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and exhibit similar biological activities.
Phenoxyacetamides: Compounds with a phenoxy group attached to an acetamide backbone, used in various chemical and biological applications.
4-Methylphenyl derivatives: Compounds containing the 4-methylphenyl group, known for their diverse chemical reactivity and applications.
Uniqueness
N-[(4-METHYLPHENYL)METHYL]-2-PHENOXY-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and pyridin-2-yl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20N2O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-phenoxy-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H20N2O2/c1-17-10-12-18(13-11-17)15-23(20-9-5-6-14-22-20)21(24)16-25-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
InChI Key |
IRPNWWOAKLZWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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